molecular formula C8H6N2O3 B079671 2-Methyl-5-nitrophenyl isocyanate CAS No. 13471-68-6

2-Methyl-5-nitrophenyl isocyanate

Cat. No.: B079671
CAS No.: 13471-68-6
M. Wt: 178.14 g/mol
InChI Key: PQFOUIMVTGBFRN-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrophenyl isocyanate is an organic compound with the molecular formula C8H6N2O3. It is a derivative of phenyl isocyanate, characterized by the presence of a methyl group at the second position and a nitro group at the fifth position on the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Scientific Research Applications

2-Methyl-5-nitrophenyl isocyanate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the preparation of polymers and other materials.

    Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Industry: It is used in the production of coatings, adhesives, and other materials that require reactive isocyanate groups.

Safety and Hazards

“2-Methyl-5-nitrophenyl isocyanate” is a hazardous compound. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and face protection should be worn when handling this compound .

Mechanism of Action

Target of Action

Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

2-Methyl-5-nitrophenyl isocyanate, like other isocyanates, is highly reactive due to the presence of the isocyanate functional group (-NCO). This group can undergo various reactions, including polymerization and addition reactions with compounds containing active hydrogen atoms . The nitro group (-NO2) and the methyl group (-CH3) on the phenyl ring may influence the reactivity and the nature of the products formed.

Pharmacokinetics

Isocyanates in general are known to be rapidly absorbed and distributed in the body, metabolized, and excreted, primarily in the urine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture . Therefore, it should be stored in a dry environment. Additionally, the compound should be handled in a well-ventilated area or outdoors to minimize exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-5-nitrophenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2-methyl-5-nitroaniline with phosgene. The reaction typically proceeds as follows:

    Starting Material: 2-Methyl-5-nitroaniline.

    Reagent: Phosgene (COCl2).

    Solvent: Anhydrous conditions, often using solvents like toluene or dichloromethane.

    Reaction Conditions: The reaction is carried out at low temperatures to control the exothermic nature of the reaction and to prevent decomposition of the product.

The overall reaction can be summarized as:

2-Methyl-5-nitroaniline+Phosgene2-Methyl-5-nitrophenyl isocyanate+HCl\text{2-Methyl-5-nitroaniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2-Methyl-5-nitroaniline+Phosgene→2-Methyl-5-nitrophenyl isocyanate+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure better control over reaction conditions and to enhance safety. The use of phosgene, a highly toxic gas, necessitates stringent safety measures and specialized equipment to handle and neutralize any excess reagent.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitrophenyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.

    Substitution Reactions: The nitro group on the benzene ring can participate in electrophilic aromatic substitution reactions, although the presence of the isocyanate group can influence the reactivity.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and water are common nucleophiles that react with the isocyanate group.

    Conditions: Reactions are typically carried out under mild conditions to prevent decomposition of the isocyanate group. Solvents like dichloromethane, toluene, and acetonitrile are often used.

Major Products

    Ureas: Formed by the reaction with amines.

    Carbamates: Formed by the reaction with alcohols.

    Substituted Derivatives: Formed through electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-nitrophenyl isocyanate
  • 2-Methyl-6-nitrophenyl isocyanate
  • 4-Methyl-3-nitrophenyl isocyanate

Uniqueness

2-Methyl-5-nitrophenyl isocyanate is unique due to the specific positioning of the methyl and nitro groups on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. Compared to other isocyanates, the presence of the nitro group can enhance the electrophilicity of the isocyanate group, making it more reactive towards nucleophiles.

Properties

IUPAC Name

2-isocyanato-1-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-6-2-3-7(10(12)13)4-8(6)9-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFOUIMVTGBFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303473
Record name 2-Methyl-5-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13471-68-6
Record name 13471-68-6
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Record name 2-Methyl-5-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-5-nitrophenyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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